![molecular formula C18H24N2O2S B5544047 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolyl benzamide derivatives, including those similar to our compound of interest, often involves cyclization reactions, the use of thioamide, and reactions with 2-chloroacetoacetate or bromoacetyl derivatives. For example, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through the cyclization of thioamide with 2-chloroacetoacetate, yielding a process above 60% (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of related thiazolyl benzamide derivatives is characterized by specific non-covalent interactions such as π-π interactions, cyclic N–H⋯N, and S⋯O interactions, which play a crucial role in their supramolecular assembly and gelation behavior. These structural features are essential for understanding the compound's chemical and physical properties (P. Yadav & Amar Ballabh, 2020).
Chemical Reactions and Properties
Thiazolyl benzamides undergo various chemical reactions, including condensation, cyclization, and interaction with electrophilic reagents, leading to the formation of diverse compounds with potential biological activities. These reactions are influenced by the compound's functional groups and molecular structure (H. M. Mohamed, 2021).
Physical Properties Analysis
The physical properties of thiazolyl benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the gelation behavior of certain derivatives towards ethanol/water and methanol/water mixtures indicates their amphiphilic nature and potential for creating supramolecular structures (P. Yadav & Amar Ballabh, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are crucial for the compound's applications in synthesis and biological activities. The presence of thiazol and benzamide moieties contributes to the compound's ability to participate in various chemical reactions, leading to the synthesis of compounds with desired properties and activities (Tang Li-jua, 2015).
Aplicaciones Científicas De Investigación
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , have been explored for their gelation properties. These compounds, particularly those with specific methyl functionalities, have shown the ability to form stable gels in ethanol/water and methanol/water mixtures. The gelation process is influenced by π-π interactions, N–H⋯N, and S⋯O interactions, which are crucial for the helical assembly and the formation of hydrogen-bonded networks (Yadav & Ballabh, 2020).
Anticancer Activity
Derivatives of N-(thiazol-2-yl)benzamides have been synthesized and evaluated for their potential anticancer properties. These compounds have been tested against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), demonstrating moderate to excellent anticancer activity. Some derivatives have shown higher activity than the reference drug etoposide, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial Agents
Thiazolyl-benzamide derivatives have also been synthesized with the aim of exploring their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating significant antimicrobial activity. The antibacterial activity is notably more pronounced against Gram-positive strains, highlighting their potential as antimicrobial agents (Narayana et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future research directions could involve the design and development of different thiazole derivatives for various applications.
Propiedades
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-16-20-15(12-23-16)11-19-17(21)14-7-5-6-13(10-14)8-9-18(2,3)22/h5-7,10,12,22H,4,8-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYTGQPQZQVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


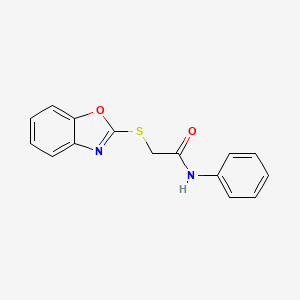

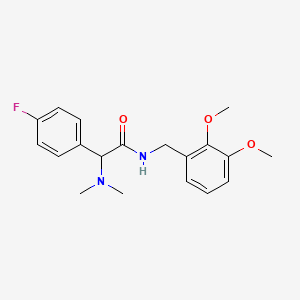
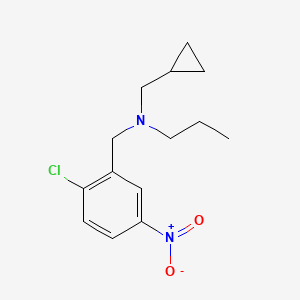

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

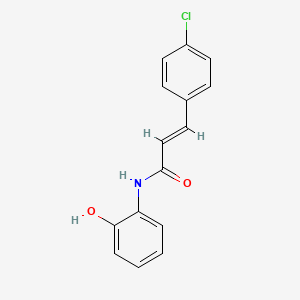
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)
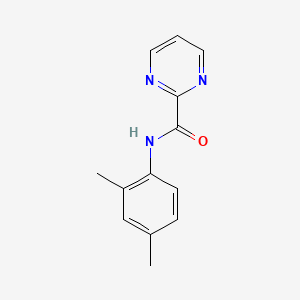
![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)